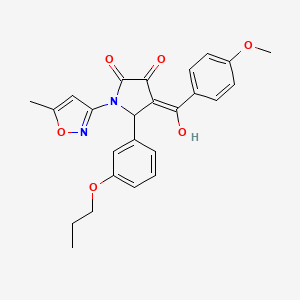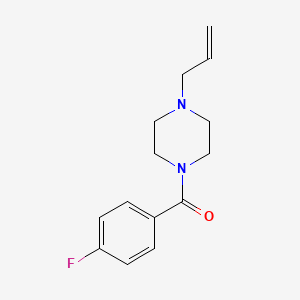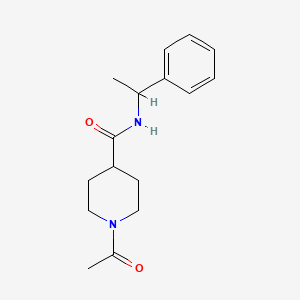
1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamide, also known as Acetildenafil, is a synthetic compound that belongs to the family of PDE5 inhibitors. It is a derivative of sildenafil, which is the active ingredient in the popular erectile dysfunction drug, Viagra. Acetildenafil has been found to have similar effects to sildenafil and is being studied for its potential use in treating various medical conditions.
Mechanism of Action
1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamidel works by inhibiting the activity of the PDE5 enzyme, which is responsible for the breakdown of cyclic guanosine monophosphate (cGMP) in the body. cGMP is a molecule that helps to relax the smooth muscles in the blood vessels, allowing for increased blood flow. By inhibiting PDE5, 1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamidel increases the levels of cGMP in the body, leading to increased blood flow and improved symptoms of PAH and ED.
Biochemical and Physiological Effects:
1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamidel has been found to have similar biochemical and physiological effects to sildenafil. It has been shown to increase the levels of cGMP in the body, leading to increased blood flow and improved symptoms of PAH and ED. However, it is important to note that 1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamidel has not been extensively studied and its effects may differ from sildenafil in some cases.
Advantages and Limitations for Lab Experiments
One advantage of 1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamidel is that it is a synthetic compound, which means that it can be easily produced in a laboratory setting. This makes it a useful tool for studying the effects of PDE5 inhibitors on various medical conditions. However, one limitation of 1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamidel is that it has not been extensively studied and its effects may differ from sildenafil in some cases.
Future Directions
There are several future directions for research on 1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamidel. One area of interest is its potential use in treating other medical conditions, such as Raynaud's phenomenon and altitude sickness. Another area of interest is the development of new PDE5 inhibitors that are more effective and have fewer side effects than current treatments. Overall, the study of 1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamidel and other PDE5 inhibitors has the potential to lead to new and improved treatments for a range of medical conditions.
Synthesis Methods
The synthesis of 1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamidel involves several steps, starting with the reaction of 1-phenylethylamine with acetic anhydride to form N-acetyl-1-phenylethylamine. This is then reacted with 4-piperidone to form 1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamide.
Scientific Research Applications
1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamidel has been studied for its potential use in treating pulmonary arterial hypertension (PAH) and erectile dysfunction (ED). PAH is a condition that affects the arteries in the lungs, causing high blood pressure and making it difficult for the heart to pump blood through the lungs. ED is a common condition that affects men, causing difficulty in achieving or maintaining an erection.
properties
IUPAC Name |
1-acetyl-N-(1-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12(14-6-4-3-5-7-14)17-16(20)15-8-10-18(11-9-15)13(2)19/h3-7,12,15H,8-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYIMKJWGPCRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(1-phenylethyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1H-benzimidazol-1-yl)-1-[4-(methylamino)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B5305322.png)
![1-[(4-chlorophenyl)sulfonyl]-N-pyridin-3-ylpiperidine-4-carboxamide](/img/structure/B5305335.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-ethylpiperidine-3-carboxamide](/img/structure/B5305342.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinol](/img/structure/B5305350.png)
![4-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5305352.png)
![5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305363.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5305376.png)
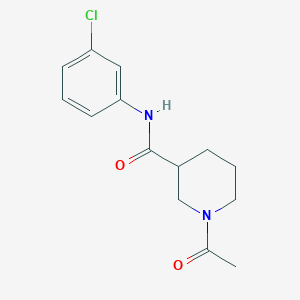

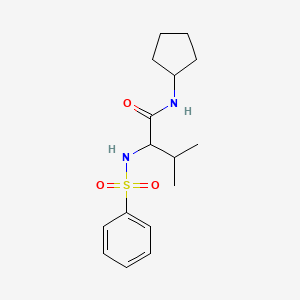
![3-chloro-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B5305395.png)

